

# 5-(2-chlorophenyl)-1H-pyrazol-3-amine CAS number 126520-01-2

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## Compound of Interest

**Compound Name:** 5-(2-chlorophenyl)-1H-pyrazol-3-amine

**Cat. No.:** B159961

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An In-depth Technical Guide to **5-(2-chlorophenyl)-1H-pyrazol-3-amine**

## Abstract

This technical guide provides a comprehensive overview of **5-(2-chlorophenyl)-1H-pyrazol-3-amine** (CAS No. 126520-01-2), a pivotal heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the compound's physicochemical properties, details established synthetic routes with mechanistic insights, and explores its significant role as a versatile intermediate in the development of targeted therapeutics, particularly in oncology and inflammatory diseases. Key applications, including its use in the synthesis of novel kinase inhibitors, are discussed. Furthermore, this guide outlines standard analytical methodologies for characterization and provides essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

## Introduction and Core Compound Profile

**5-(2-chlorophenyl)-1H-pyrazol-3-amine** is a substituted aminopyrazole that has emerged as a highly valuable scaffold in synthetic chemistry.<sup>[1][2]</sup> The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a motif frequently found in biologically active compounds.<sup>[3]</sup> The specific substitution pattern of this compound—an amine group at the 3-position and a 2-chlorophenyl moiety at the 5-position—confers a unique

combination of reactivity and structural properties, making it an ideal starting point for constructing more complex molecular architectures.<sup>[1]</sup>

Its primary value lies in its role as a key intermediate.<sup>[1][2]</sup> The amine group serves as a versatile nucleophilic handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.<sup>[4]</sup> The 2-chlorophenyl group influences the compound's lipophilicity and steric profile, which can be critical for modulating the pharmacological activity of its derivatives.<sup>[5]</sup> Consequently, this molecule is extensively used in the discovery of novel anti-inflammatory agents, anti-cancer therapeutics, and potent agrochemicals such as fungicides and herbicides.<sup>[1][2][5]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties for **5-(2-chlorophenyl)-1H-pyrazol-3-amine** is presented below.

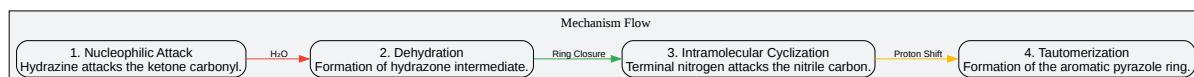
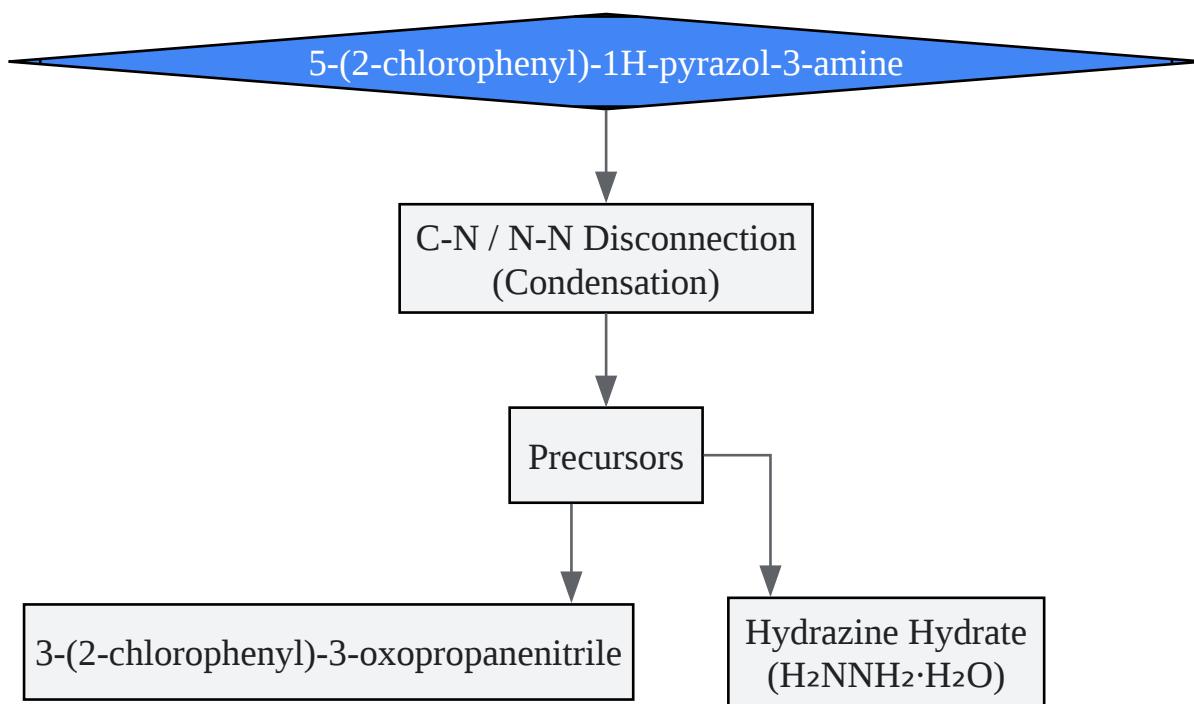
Property	Value	Source(s)
CAS Number	126520-01-2	[2][6][7]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> CIN <sub>3</sub>	[6][8]
Molecular Weight	193.63 g/mol	[6][9]
IUPAC Name	5-(2-chlorophenyl)-1H-pyrazol-3-amine	[2]
Synonyms	3-Amino-5-(2-chlorophenyl)pyrazole, 3-(2-Chlorophenyl)-1H-pyrazol-5-amine	[1][8][10]
SMILES	NC1=NNC(C2=CC=CC=C2Cl)=C1	[6]
Appearance	Typically an off-white to light-yellow solid (inferred)	N/A
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[7]

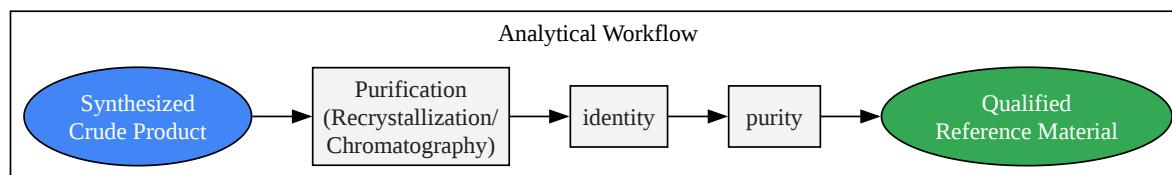
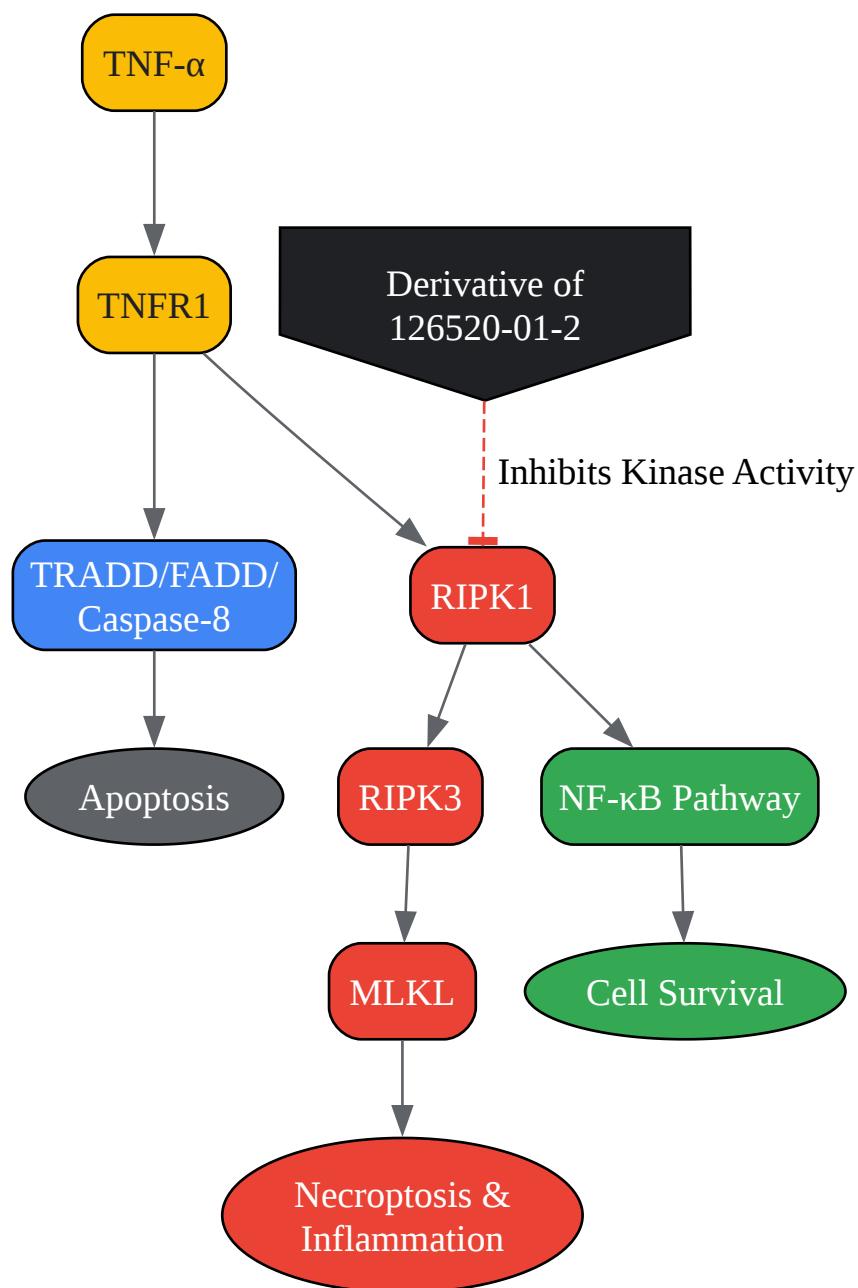
## Synthesis and Mechanism

The synthesis of 3-amino-5-arylpypyrazoles is a well-established area of heterocyclic chemistry. The most versatile and widely adopted method involves the condensation of a  $\beta$ -ketonitrile with hydrazine or its salts.[\[11\]](#) This approach offers high yields and regioselectivity.

## Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule begins by disconnecting the pyrazole ring. The key disconnection is across the N-N bond and the C-N bond of the enamine moiety, leading back to two primary precursors: hydrazine and a suitable  $\beta$ -ketonitrile, specifically 3-(2-chlorophenyl)-3-oxopropanenitrile (also known as 2-chlorobenzoylacetone nitrile).





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